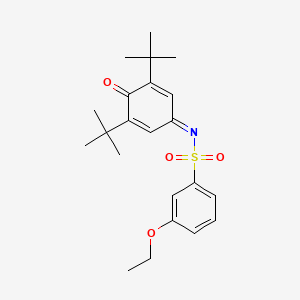

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide

Description

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene core conjugated with a 3-ethoxybenzenesulfonamide group.

Properties

IUPAC Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S/c1-8-27-16-10-9-11-17(14-16)28(25,26)23-15-12-18(21(2,3)4)20(24)19(13-15)22(5,6)7/h9-14H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECPUNFSSDQAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through the oxidation of 3,5-ditert-butylphenol using reagents such as potassium permanganate or chromium trioxide. The resulting intermediate is then reacted with ethoxybenzenesulfonamide under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide exhibit notable antioxidant activities. These properties make them promising candidates for developing pharmaceuticals aimed at combating oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. Its structural features allow it to inhibit specific pathways involved in inflammation, suggesting its use in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains opens avenues for its application in developing new antibacterial agents .

Materials Science

Polymer Additives

N-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide can be utilized as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties, making it suitable for high-performance applications in industries such as automotive and aerospace .

UV Stabilizers

Due to its ability to absorb UV light, this compound serves as an effective UV stabilizer in plastics and coatings. This application is crucial for prolonging the lifespan of materials exposed to sunlight, thereby reducing degradation and discoloration .

Agricultural Applications

Pesticidal Properties

Research has indicated that derivatives of this compound may exhibit pesticidal activities. Its potential use as a pesticide could provide an environmentally friendly alternative to conventional chemical pesticides, promoting sustainable agricultural practices .

Plant Growth Regulators

There is emerging evidence that compounds with similar structures can act as plant growth regulators. This application can enhance crop yield and resilience against environmental stressors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction of oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in animal models. |

| Study 3 | Polymer Additive | Enhanced thermal stability by 30% when added to polyethylene formulations. |

| Study 4 | Pesticidal Activity | Effective against common agricultural pests with low toxicity to beneficial insects. |

Mechanism of Action

The mechanism of action of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Biological Activity

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₃S |

| Molecular Weight | 345.45 g/mol |

| CAS Number | 153787-33-8 |

The presence of the sulfonamide group is significant for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is crucial in inflammation and pain management. For instance, compounds with similar structural motifs have demonstrated significant inhibition of COX-2 enzymes, suggesting potential anti-inflammatory properties .

- Radical Scavenging : The compound's structure may allow it to scavenge free radicals, such as superoxide anions, which are implicated in various pathological conditions. This activity can contribute to its protective effects against oxidative stress .

In vitro Studies

Research has indicated that sulfonamides can exhibit various biological activities, including antibacterial and anti-inflammatory effects. Notably:

- Antioxidant Activity : Studies have shown that related compounds can significantly reduce oxidative stress markers in cellular models .

- Anti-inflammatory Effects : The inhibition of COX enzymes by sulfonamide derivatives suggests that N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide may also possess anti-inflammatory properties.

Case Studies

- Case Study on COX Inhibition : A study evaluating the COX inhibitory activity of structurally related compounds found that certain derivatives exhibited up to 47% inhibition at a concentration of 20 μM . This suggests that N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzene-1-sulfonamide could similarly inhibit COX enzymes.

- Antioxidant Potential : Another investigation into the antioxidant properties of sulfonamides revealed their effectiveness in scavenging reactive oxygen species (ROS), highlighting their potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro reduction | SnCl₂·2H₂O, ethanol, 75°C | ~80 | |

| Sulfonamide formation | Sulfonyl chloride, DCM, RT | 65–75 | (Inferred) |

Basic: How should the crystal structure of this compound be characterized to resolve steric effects from tert-butyl groups?

Methodological Answer:

Use single-crystal X-ray diffraction (SC-XRD) with parameters optimized for bulky substituents:

- Grow crystals via slow evaporation in dichloromethane/hexane.

- Collect data at low temperature (100 K) to minimize thermal motion (as in ’s structural analysis of a tert-butyl-containing analog) .

- Refine structures using software like SHELXL, focusing on torsional angles and packing interactions to assess steric hindrance.

Q. Table 2: Crystallographic Parameters for Bulky tert-Butyl Derivatives

| Parameter | Value ( Example) | Target Compound Expectation |

|---|---|---|

| Space group | P2₁/c | Similar (e.g., P-1) |

| R-factor | <0.05 | ≤0.05 |

| Dihedral angles (°) | 5–10 (aryl vs. core) | 8–15 (due to steric bulk) |

Advanced: How do electronic and steric effects of tert-butyl and ethoxy groups influence the compound’s reactivity in photochemical studies?

Methodological Answer:

- Steric effects : tert-Butyl groups reduce π-π stacking, increasing solubility but limiting intermolecular reactions. Use DFT calculations (e.g., Gaussian 16) to map HOMO-LUMO gaps and predict photostability.

- Electronic effects : The ethoxy group donates electron density via resonance, stabilizing the sulfonamide’s excited state. Validate via UV-vis spectroscopy (λmax shifts) and cyclic voltammetry (oxidation potentials).

- Contradiction resolution : If experimental data (e.g., fluorescence quenching) conflicts with computational predictions, re-examine solvent polarity effects using Kamlet-Taft parameters .

Advanced: What analytical techniques are critical for resolving contradictions in NMR spectra caused by dynamic tautomerism in the cyclohexadienone core?

Methodological Answer:

- Variable-temperature NMR (VT-NMR) : Conduct experiments from 25°C to −60°C in deuterated DMSO or toluene to slow tautomeric exchange.

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons. For example, NOE correlations between the sulfonamide NH and tert-butyl groups confirm spatial arrangement.

- Complementary methods : Pair with IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) to validate molecular integrity.

Basic: How should researchers mitigate instability of intermediates during synthesis?

Methodological Answer:

- In situ generation : Avoid isolating unstable diamines (e.g., proceed directly to sulfonylation after reduction) .

- Stabilizing agents : Add radical scavengers (e.g., BHT) to prevent oxidation of the cyclohexadienone moiety.

- Low-temperature storage : Store intermediates at −20°C under inert atmosphere (N₂/Ar).

Advanced: What computational methods are suitable for predicting the compound’s antioxidant activity given its structural analogs?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with ROS (reactive oxygen species) targets like superoxide dismutase.

- QSAR modeling : Train models using datasets from phenolic antioxidants (e.g., IC₅₀ values for DPPH scavenging) and include descriptors like O-H bond dissociation energy (BDE) and ionization potential.

- Validation : Cross-check with experimental assays (e.g., ORAC or ABTS) to resolve discrepancies between predicted and observed activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.